An In-Depth Technical Guide to 2-Cyclopropyl-5-methylbenzoic Acid: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Cyclopropyl-5-methylbenzoic Acid: Structure, Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, substituted benzoic acids serve as foundational components for a multitude of active pharmaceutical ingredients (APIs). This guide focuses on 2-Cyclopropyl-5-methylbenzoic acid, a molecule of significant interest due to its unique combination of structural features: a versatile benzoic acid core, a lipophilic methyl group, and a conformationally constrained cyclopropyl ring.
The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to enhance a molecule's pharmacological profile. This small, strained carbocycle can confer remarkable benefits, including increased metabolic stability, improved potency, and optimized pharmacokinetic properties.[1][2] The inherent high C-H bond dissociation energy of the cyclopropyl group often renders it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[3] This guide provides an in-depth examination of the chemical structure, physicochemical properties, synthetic routes, and spectroscopic signature of 2-Cyclopropyl-5-methylbenzoic acid, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable scaffold.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is established by its unique identifiers and its three-dimensional architecture. The cyclopropyl group at the ortho position to the carboxylic acid creates a specific steric and electronic environment that dictates the molecule's reactivity and interactions.
Table 1: Chemical Identifiers for 2-Cyclopropyl-5-methylbenzoic acid
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-cyclopropyl-5-methylbenzoic acid | [4] |
| CAS Number | 1525520-64-2 | [5] |
| Molecular Formula | C₁₁H₁₂O₂ | [4] |
| Molecular Weight | 176.21 g/mol | [6] |
| Canonical SMILES | CC1=CC=C(C2CC2)C(=C1)C(O)=O | [4] |
| InChI | InChI=1S/C11H12O2/c1-7-2-5-9(8-3-4-8)10(6-7)11(12)13/h2,5-6,8H,3-4H2,1H3,(H,12,13) | [4] |
| InChIKey | PFDCGJCBLCCYJJ-UHFFFAOYSA-N |[4] |
Caption: 2D structure of 2-Cyclopropyl-5-methylbenzoic acid.
Physicochemical Properties
The physical and chemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence formulation, absorption, distribution, metabolism, and excretion (ADME).
Table 2: Physicochemical Data for 2-Cyclopropyl-5-methylbenzoic acid
| Property | Value/Description | Rationale/Source |
|---|---|---|
| Physical State | White to off-white crystalline solid. | Typical for substituted benzoic acids.[7] |
| Solubility | Low solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. | The polar carboxylic acid group imparts some water solubility, but this is offset by the nonpolar aromatic ring and alkyl substituents.[7][8] |
| pKa | Estimated at 4.3 - 4.5 | The pKa of benzoic acid is ~4.2. The methyl group is weakly electron-donating. The cyclopropyl group is also known to be weakly electron-donating, which slightly destabilizes the conjugate base, making the acid weaker (higher pKa) than unsubstituted benzoic acid.[9] |
The weakly electron-donating character of the cyclopropyl group is a key feature. Unlike highly activating or deactivating groups, it subtly modulates the electronic density of the aromatic ring, which can be advantageous for fine-tuning a drug candidate's binding affinity and reactivity.
Synthesis and Purification
While specific synthetic procedures for 2-Cyclopropyl-5-methylbenzoic acid are not widely published, a robust and highly effective route can be designed based on modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice for this transformation due to its high functional group tolerance, excellent yields, and commercially available starting materials.
Expertise & Causality: The Rationale Behind the Chosen Synthetic Route
The proposed synthesis starts from 2-Bromo-5-methylbenzoic acid . The choice of a bromine substituent is strategic; the C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst, while being more stable and less expensive than the corresponding iodo- a anologue. Cyclopropylboronic acid is selected as the coupling partner due to its stability and ease of handling compared to other organometallic reagents. The palladium catalyst, in conjunction with a suitable phosphine ligand, is essential for facilitating the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and the final structure confirmed by the spectroscopic methods detailed in the next section.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-methylbenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, for instance, Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand like tricyclohexylphosphine (PCy₃, 4-10 mol%) or SPhos.[10]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2, which protonates the carboxylate salt and drives the product into the organic layer.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel.
Caption: Proposed synthetic workflow for 2-Cyclopropyl-5-methylbenzoic acid.
Spectroscopic Analysis and Structural Elucidation
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data represents the expected spectroscopic profile for 2-Cyclopropyl-5-methylbenzoic acid, based on established chemical shift principles and analysis of structurally related compounds.[11][12]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the primary tool for confirming the presence and connectivity of protons in the molecule. The spectrum is predicted to be highly characteristic.
Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| -COOH | > 10.0 | Broad Singlet | - | The acidic proton is highly deshielded and its signal is often broad. |
| Ar-H (ortho to COOH) | 7.8 - 8.0 | d | ~1.5 | Doublet due to coupling with the meta proton. |
| Ar-H (ortho to Cyclopropyl) | 7.1 - 7.3 | dd | ~8.0, ~1.5 | Doublet of doublets due to coupling with two different adjacent protons. |
| Ar-H (para to COOH) | 6.9 - 7.1 | d | ~8.0 | Doublet due to coupling with the ortho proton. |
| -CH₃ | 2.3 - 2.4 | Singlet | - | Typical chemical shift for a methyl group on an aromatic ring. |
| Cyclopropyl -CH | 1.8 - 2.1 | Multiplet | - | The single methine proton attached to the aromatic ring. |
| Cyclopropyl -CH₂ | 0.7 - 1.2 | Multiplet | - | The four methylene protons of the cyclopropyl ring will appear as two distinct, complex multiplets. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -COOH | 170 - 175 | The carboxylic acid carbon is significantly downfield. |
| Ar-C (quaternary, attached to COOH) | 128 - 132 | |
| Ar-C (quaternary, attached to Cyclopropyl) | 145 - 150 | Deshielded due to substitution. |
| Ar-C (quaternary, attached to CH₃) | 138 - 142 | |
| Ar-CH | 125 - 135 | Three distinct signals are expected for the aromatic CH carbons. |
| -CH₃ | 20 - 22 | Typical shift for an aryl methyl carbon. |
| Cyclopropyl -CH | 15 - 18 | The methine carbon of the cyclopropyl group. |
| Cyclopropyl -CH₂ | 8 - 12 | The methylene carbons of the cyclopropyl group are characteristically upfield. |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR: Key absorbances are expected for the carboxylic acid O-H stretch (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (1600-1450 cm⁻¹).
-
MS: In mass spectrometry (Electron Ionization), the molecular ion peak [M]⁺ would be observed at m/z = 176. Key fragments would correspond to the loss of -OH (m/z = 159) and the loss of -COOH (m/z = 131).
Reactivity and Applications in Drug Discovery
The true value of 2-Cyclopropyl-5-methylbenzoic acid lies in its potential as a molecular scaffold. Its chemical reactivity is dominated by the carboxylic acid group, which serves as a synthetic handle for derivatization into amides, esters, and other functional groups.[13][14]
The Strategic Value of the Cyclopropyl Moiety
The inclusion of the cyclopropyl group is a deliberate design choice aimed at overcoming common challenges in drug development.[1]
-
Enhanced Metabolic Stability: The cyclopropyl group acts as a "metabolic shield." Its C-H bonds are stronger than those in aliphatic chains, making it less susceptible to CYP-mediated hydroxylation. This can lead to a longer in vivo half-life and reduced potential for the formation of reactive metabolites.[3]
-
Conformational Constraint: The rigid three-membered ring restricts the rotational freedom of the ortho-substituent. This can lock the molecule into a specific, low-energy conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.
-
Modulation of Physicochemical Properties: The cyclopropyl group increases the fraction of sp³-hybridized carbons, which can improve solubility and permeability profiles while fine-tuning lipophilicity.
Potential Therapeutic Applications
While this specific molecule is a building block, its structural motifs are present in compounds with known biological activity. For example, derivatives of the closely related 5-cyclopropyl-2-fluorobenzoic acid have been identified as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) and soluble Epoxide Hydrolase (sEH).
-
DHODH inhibition is a validated strategy for treating autoimmune diseases and some cancers.
-
sEH inhibition is a therapeutic approach for managing inflammation and cardiovascular diseases.
This suggests that 2-Cyclopropyl-5-methylbenzoic acid is a highly promising starting point for the synthesis of new libraries of compounds targeting these and other important enzyme classes.
Caption: Potential drug discovery pathways originating from the title scaffold.
Conclusion
2-Cyclopropyl-5-methylbenzoic acid is more than just a chemical compound; it is a strategically designed building block for the next generation of therapeutics. Its structure elegantly combines the synthetic utility of a benzoic acid with the advantageous pharmacological properties conferred by a cyclopropyl ring—namely, enhanced metabolic stability and conformational rigidity. This guide has provided a comprehensive overview of its identity, properties, a robust synthetic strategy, and its expected analytical signature. For researchers and scientists in drug discovery, 2-Cyclopropyl-5-methylbenzoic acid represents a valuable starting point for developing novel drug candidates with improved efficacy and safety profiles.
References
-
PubChem. 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Chemspace. 2-cyclopropyl-5-methylbenzoic acid - C11H12O2. Available from: [Link]
-
Vaia. cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene likely to be more reactive or less reactive than benzene toward electrophilic bromination? Explain. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
PubChem. 2-Isopropyl-5-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Pouchert, C. J., & Behnke, J. (1993). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Institute of Standards and Technology. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Available from: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]
-
PubChem. 2-Chloro-5-methylbenzoic Acid. National Center for Biotechnology Information. Available from: [Link]
-
National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. Available from: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
-
Journal of Research of the National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid. Available from: [Link]
-
Elsevier. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Heliyon. Available from: [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]
-
PubChem. 4-Cyclopropylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. p-Toluic acid. Available from: [Link]
-
ResearchGate. S1. 1 H-NMR spectrum of the (1R,2S,5R)-2-Іsopropyl-5-methylcyclohexyl-4-nitrobenzoate (compound 2). Available from: [Link]
-
AIST. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]
-
Chem-Impex. 2-Methyl-5-hydroxybenzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]
-
NIST. 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook. Available from: [Link]
-
Stenutz. 2-hydroxy-5-methylbenzoic acid. Available from: [Link]
-
NIST. 2-Iodo-5-methylbenzoic acid. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. 2-cyclopropyl-5-methylbenzoic acid - C11H12O2 | CSSB00012863177 [chem-space.com]
- 5. 1525520-64-2|2-Cyclopropyl-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 6. 2-cyclopropyl-4-methylbenzoic acid | 1553737-89-5 [sigmaaldrich.com]
- 7. CAS 3158-74-5: Benzoic acid, 2-cyclopropyl- | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vaia.com [vaia.com]
- 10. 2-Cyclopropylbenzoic Acid|CAS 3158-74-5|Supplier [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ossila.com [ossila.com]
- 14. medchemexpress.com [medchemexpress.com]
